This compound can be classified under the following categories:
The synthesis of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid typically involves several key steps:
Specific technical parameters such as temperature, reaction time, and molar ratios of reactants are critical for optimizing yield and purity.
The molecular structure of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid can participate in several chemical reactions:
The specific conditions such as solvent choice, temperature, and concentration significantly influence these reactions' outcomes.
The mechanism of action for (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid primarily revolves around its ability to interact with biological targets through its functional groups:
Experimental studies would be required to elucidate specific pathways and targets within biological systems.
The physical and chemical properties of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid include:
Analytical techniques such as Differential Scanning Calorimetry (DSC) could provide insights into thermal stability .
The potential applications of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid include:
Research into these applications is ongoing, highlighting the importance of this compound in various scientific fields .
The systematic IUPAC name "(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid" provides precise structural information about this bioactive molecule. The name specifies three critical components: (1) a 4-bromo-2-methylpyrazole heterocycle, (2) an amino-linked α,β-unsaturated carbonyl system, and (3) a terminal carboxylic acid functionality. The stereodescriptor (E) indicates the trans configuration about the double bond in the butenoic acid chain, a crucial feature influencing molecular geometry and biological interactions. The compound's SMILES notation (O=C(O)/C=C/C(=O)Nc1nnc(c1C)Br) provides a machine-readable representation of this configuration, while its molecular formula (C₈H₈BrN₃O₃) confirms elemental composition [3] [7].
This molecule exemplifies advanced heterocyclic nomenclature principles where the pyrazole ring serves as the parent system. The pyrazole numbering follows Hantzsch-Widman conventions, positioning the bromo substituent at the 4-position and methyl group at 2-position. The "3-yl" designation specifies the attachment point of the butenoic acid chain via nitrogen. This compound belongs to a broader class of N-substituted pyrazole derivatives with demonstrated bioactivity. Its structure integrates three pharmacologically significant domains: the electron-deficient pyrazole core capable of π-stacking interactions, the electrophilic α,β-unsaturated ketone system, and the ionizable carboxylic acid group that enhances solubility and provides hydrogen-bonding capacity [7] [10].
Table 1: Nomenclature and Representation of the Target Compound
Representation Type | Value | Significance |
---|---|---|
Systematic IUPAC Name | (E)-4-[(4-Bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid | Formal chemical designation |
SMILES Notation | O=C(O)/C=C/C(=O)Nc1nnc(c1C)Br | Line notation encoding molecular structure |
Molecular Formula | C₈H₈BrN₃O₃ | Elemental composition |
Canonical Identifier | CID 5383921 (PubChem) | Unique database identifier |
Key Stereochemical Feature | (E)-configuration at C₂-C₃ | Spatial arrangement critical to bioactivity |
Pyrazole heterocycles have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry. The historical trajectory began with the serendipitous discovery of pyrazole derivatives in the late 19th century, culminating in clinically impactful molecules. Notable milestones include the development of celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and fipronil (broad-spectrum insecticide). These successes established the pyrazole core as a versatile pharmacophore with exceptional capacity for target modulation. The introduction of bromine substituents at the pyrazole 4-position, as seen in the target compound, emerged as a strategic modification to enhance receptor binding through steric and electronic effects while potentially improving metabolic stability [2].
The incorporation of amino acid functionalities represents a more recent innovation in pyrazole chemistry. Compounds like 4-((4-bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid (CID 5383921) exemplify this design principle, where the conjugation of pyrazole with unsaturated carboxylic acids creates multifunctional hybrids with enhanced biological potential. This evolution reflects a broader trend in drug discovery: the strategic fusion of bioactive heterocycles with physiologically compatible fragments to optimize pharmacokinetic profiles while retaining target affinity. The target compound builds upon this legacy by integrating the 4-bromo-2-methylpyrazole unit—a structure with demonstrated bioactivity—with a reactive α,β-unsaturated acid system [3] [7].
The α,β-unsaturated carbonyl system represents a critical pharmacophoric element in (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid. This structural motif functions as a Michael acceptor capable of forming covalent adducts with biological nucleophiles, particularly cysteine thiols in protein targets. The electrophilicity of the β-carbon is enhanced by conjugation with both the amide carbonyl and carboxylic acid groups, creating an extended π-conjugated system that modulates reactivity. Such conjugated systems exhibit significant mitochondrial toxicity against malignant cells by disrupting electron transport chain complexes and inducing apoptosis through intrinsic pathways [2] [6].
The structure-activity relationships of α,β-unsaturated ketones reveal key determinants of biological potency. Electrophilicity, quantified by quantum mechanical parameters like LUMO energy (ELUMO) and softness index (σ), correlates strongly with cytotoxic activity. Compounds with ELUMO values between -1.0 and -2.5 eV demonstrate optimal reactivity toward cellular thiols while maintaining selectivity. The presence of electron-withdrawing substituents (e.g., bromine) on the pyrazole ring further enhances electrophilicity. This targeted reactivity enables preferential damage to tumor mitochondria, which exhibit biochemical vulnerabilities including increased membrane potential and elevated reactive oxygen species compared to normal cells—a therapeutic window exploited by many conjugated enones [2] [6].
Table 2: Structure-Activity Relationships in α,β-Unsaturated Carbonyl Compounds
Structural Feature | Physicochemical Effect | Biological Consequence |
---|---|---|
Conjugated enone system | Enhanced electrophilicity at β-carbon | Michael addition to cysteine thiols |
Electron-withdrawing substituents | Lowered LUMO energy | Increased reaction kinetics with nucleophiles |
(E)-Configuration | Optimal orbital alignment | Enhanced conjugation and reactivity |
Carboxylic acid terminus | Increased aqueous solubility | Improved cellular bioavailability |
Aromatic/heterocyclic amide | Extended π-conjugation | Enhanced DNA intercalation potential |
The chemical biology of these Michael acceptors extends beyond direct cytotoxicity. By modifying redox-sensitive cysteine residues in key regulatory proteins, α,β-unsaturated ketones can modulate signaling pathways including Nrf2/ARE, NF-κB, and MAPK cascades. This dual capacity—to induce oxidative stress in malignancies while activating protective responses in normal cells—underpins their therapeutic utility. The target compound exemplifies this balanced design: the pyrazole ring provides target specificity, while the unsaturated carbonyl system delivers targeted electrophilic reactivity. Such compounds represent a sophisticated evolution from early cytotoxic agents to precision therapeutics that exploit cancer-specific vulnerabilities [2] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8